Methyl 1-(2,3-dimethylphenyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 1-(2,3-dimethylphenyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and various functional groups such as a methyl ester, a sulfanyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,3-dimethylphenyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a cyclization reaction involving the pyrimidine intermediate and a suitable aldehyde or ketone.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,3-dimethylphenyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Nitro, halogenated derivatives
Scientific Research Applications
Methyl 1-(2,3-dimethylphenyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2,3-dimethylphenyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s sulfanyl group and pyrimidine ring are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar structural features and biological activities.
Imidazole-containing compounds: Share similar heterocyclic structures and exhibit comparable pharmacological properties.
Uniqueness
Methyl 1-(2,3-dimethylphenyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 1-(2,3-dimethylphenyl)-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H17N3O3S/c1-9-6-5-7-13(11(9)3)21-15-14(16(22)20-18(21)25)12(17(23)24-4)8-10(2)19-15/h5-8H,1-4H3,(H,20,22,25) |
InChI Key |
UULUJTHHFFXIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=NC(=CC(=C3C(=O)NC2=S)C(=O)OC)C)C |
Origin of Product |
United States |
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